

Introduction: The Strategic Importance of Physicochemical Profiling

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Compound of Interest

Compound Name: *Morpholin-4-yl-phenyl-acetic acid*

Cat. No.: *B1585427*

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In the landscape of modern drug discovery and development, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation.

Morpholin-4-yl-phenyl-acetic acid represents a significant structural motif, serving as a key intermediate and building block in the synthesis of a wide array of biologically active compounds.^{[1][2]} Its inherent structure, combining a hydrophilic morpholine ring and a carboxylic acid function with a lipophilic phenyl group, presents a classic case of the amphiphilic character central to many pharmaceutical agents.

The ultimate success or failure of a drug candidate is inextricably linked to its physicochemical properties. These fundamental characteristics—solubility, ionization (pKa), and lipophilicity (LogP/LogD)—govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule. A thorough understanding and precise measurement of these parameters are therefore not merely academic exercises; they are critical, decision-gating steps in the rational design of therapeutics.

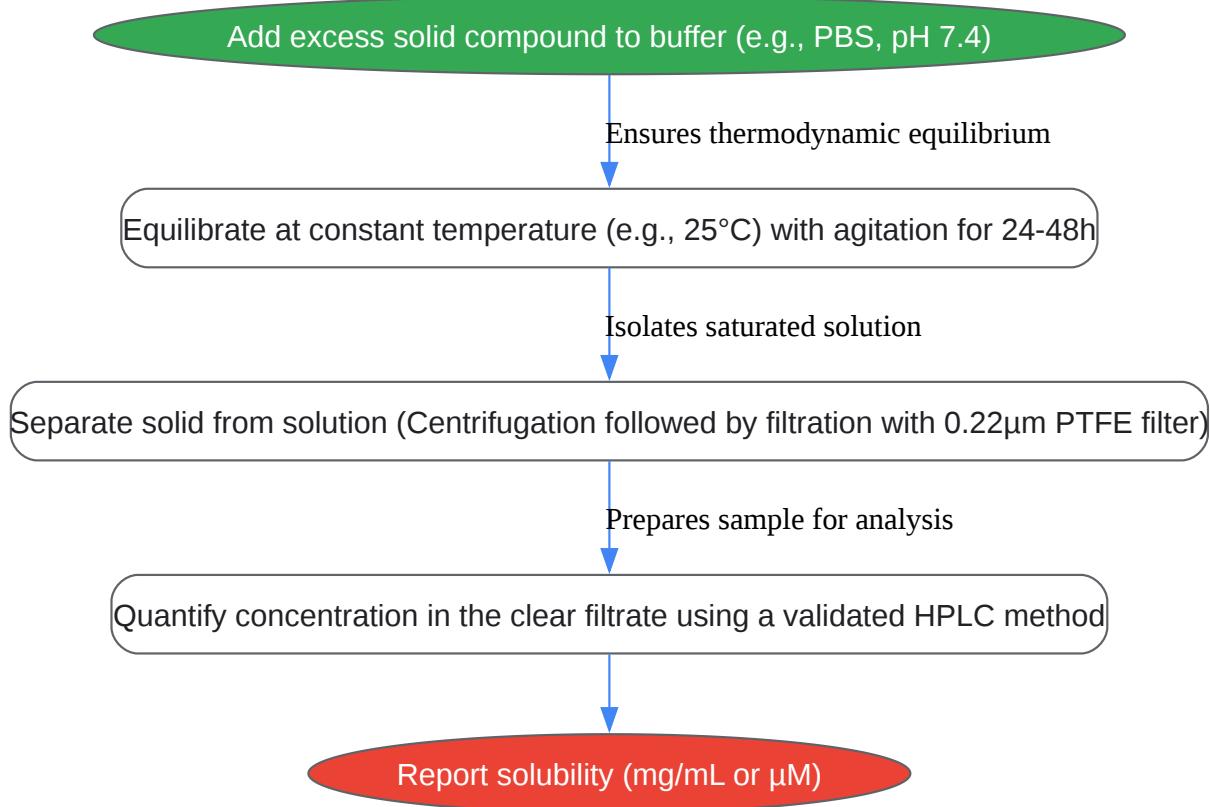
This guide provides a comprehensive technical overview of the core physicochemical properties of **Morpholin-4-yl-phenyl-acetic acid**. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only a summary of known attributes but also detailed, field-proven experimental protocols for their determination. The emphasis is placed on the causality behind methodological choices, ensuring that the described workflows are robust, self-validating, and directly applicable in a research setting.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation upon which all other characterization rests.

- IUPAC Name: 2-morpholin-4-yl-2-phenylacetic acid
- Molecular Formula: $C_{12}H_{15}NO_3$
- Molecular Weight: 221.25 g/mol [\[1\]](#)
- CAS Number: 91641-50-8 (for the Hydrochloride salt)[\[3\]](#)
- PubChem CID: 241650[\[4\]](#)

The structure comprises a central acetic acid moiety, with one alpha-carbon substituted with both a phenyl ring and a nitrogen atom from a morpholine ring. This arrangement creates a chiral center, though much of the literature discusses the racemic mixture.



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Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Step-by-Step Methodology:

- Preparation: Prepare a buffer solution of the desired pH (e.g., phosphate-buffered saline, pH 7.4, for physiological relevance).
- Addition of Compound: Add an excess amount of solid **Morpholin-4-yl-phenyl-acetic acid** to a known volume of the buffer in a sealed vial. The excess should be clearly visible to ensure saturation.
- Equilibration: Place the vial in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48 hours.

- Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vial to pellet the excess solid.
- Sampling: Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 μm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high results. [5]6. Quantification: Prepare a standard curve of the compound with known concentrations. Analyze the filtered sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Determine the concentration of the compound in the filtrate by comparing its peak area to the standard curve.
- Reporting: Report the solubility in units of mg/mL or molarity at the specified pH and temperature.

Section 4: Ionization Constant (pKa) Determination

Theoretical Basis: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.

Morpholin-4-yl-phenyl-acetic acid is amphoteric, possessing both a weakly acidic group (carboxylic acid) and a weakly basic group (the tertiary amine of the morpholine ring).

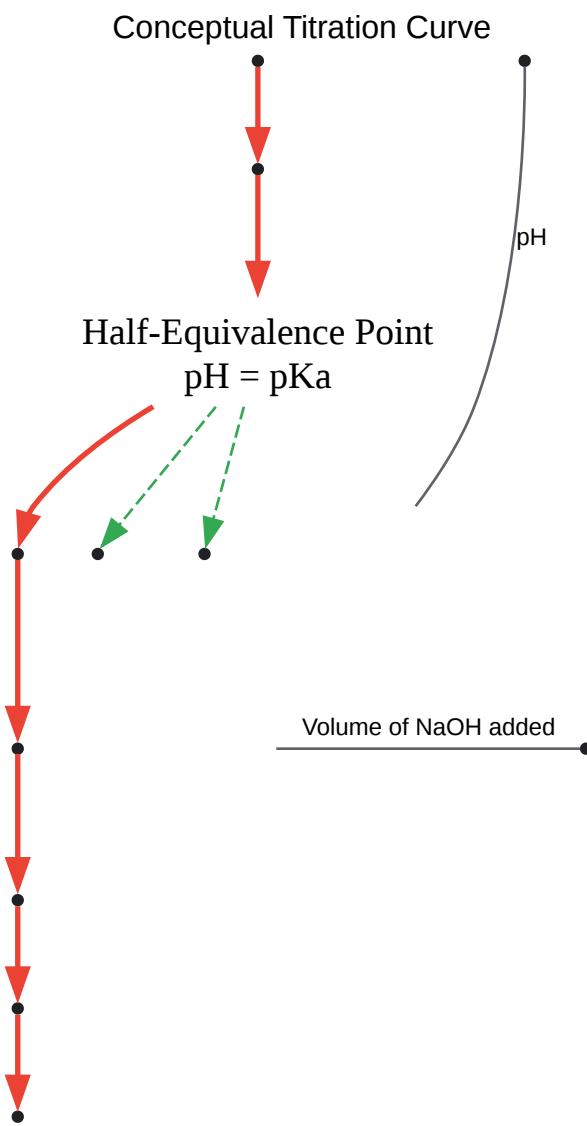
- Acidic pKa ($\text{pK}_{\text{a}1}$): Governs the equilibrium between the neutral $-\text{COOH}$ and the anionic $-\text{COO}^-$.
- Basic pKa ($\text{pK}_{\text{a}2}$): Governs the equilibrium between the neutral morpholine nitrogen and the cationic protonated form.

Knowledge of these pKa values is essential for predicting solubility, designing salt forms, and understanding potential interactions with biological targets.

Experimental Protocol: Potentiometric Titration

This classic method determines pKa by monitoring pH changes as a titrant (a strong acid or base) is added to a solution of the compound. [6] Causality: Potentiometric titration is a direct and reliable method that measures the buffering capacity of the compound against pH change. The inflection points on the resulting titration curve correspond to the pKa values, where the compound exhibits its maximum buffering capacity. [6][7] Step-by-Step Methodology:

- System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0). [6]2. Sample Preparation: Accurately weigh and dissolve a sample of **Morpholin-4-yl-phenyl-acetic acid** in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM). [6]Maintaining constant ionic strength minimizes activity coefficient variations during titration.
- Initial pH Adjustment: For a full titration, adjust the initial pH of the solution to an extreme (e.g., pH 1.8-2.0) by adding a small amount of strong acid (e.g., 0.1 M HCl). This ensures all functional groups are in their fully protonated state.
- Titration: Place the solution in a jacketed vessel at a constant temperature. Purge with an inert gas like nitrogen to prevent dissolved CO₂ from interfering. [6]Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).
- Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
- Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are determined from the pH at the half-equivalence points of the curve. [7][8]The first inflection point corresponds to the pKa of the carboxylic acid, and the second corresponds to the pKa of the morpholine nitrogen.
- Validation: Perform the titration in triplicate to ensure reproducibility. [6] Visualization: pKa from a Titration Curve



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Caption: At the half-equivalence point, the pH of the solution equals the pKa of the ionizable group.

Section 5: Lipophilicity (LogP and LogD)

Theoretical Basis: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is commonly expressed as:

- LogP (Partition Coefficient): The logarithm of the ratio of the concentration of the neutral species of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. [9]* LogD (Distribution Coefficient): The logarithm of the ratio

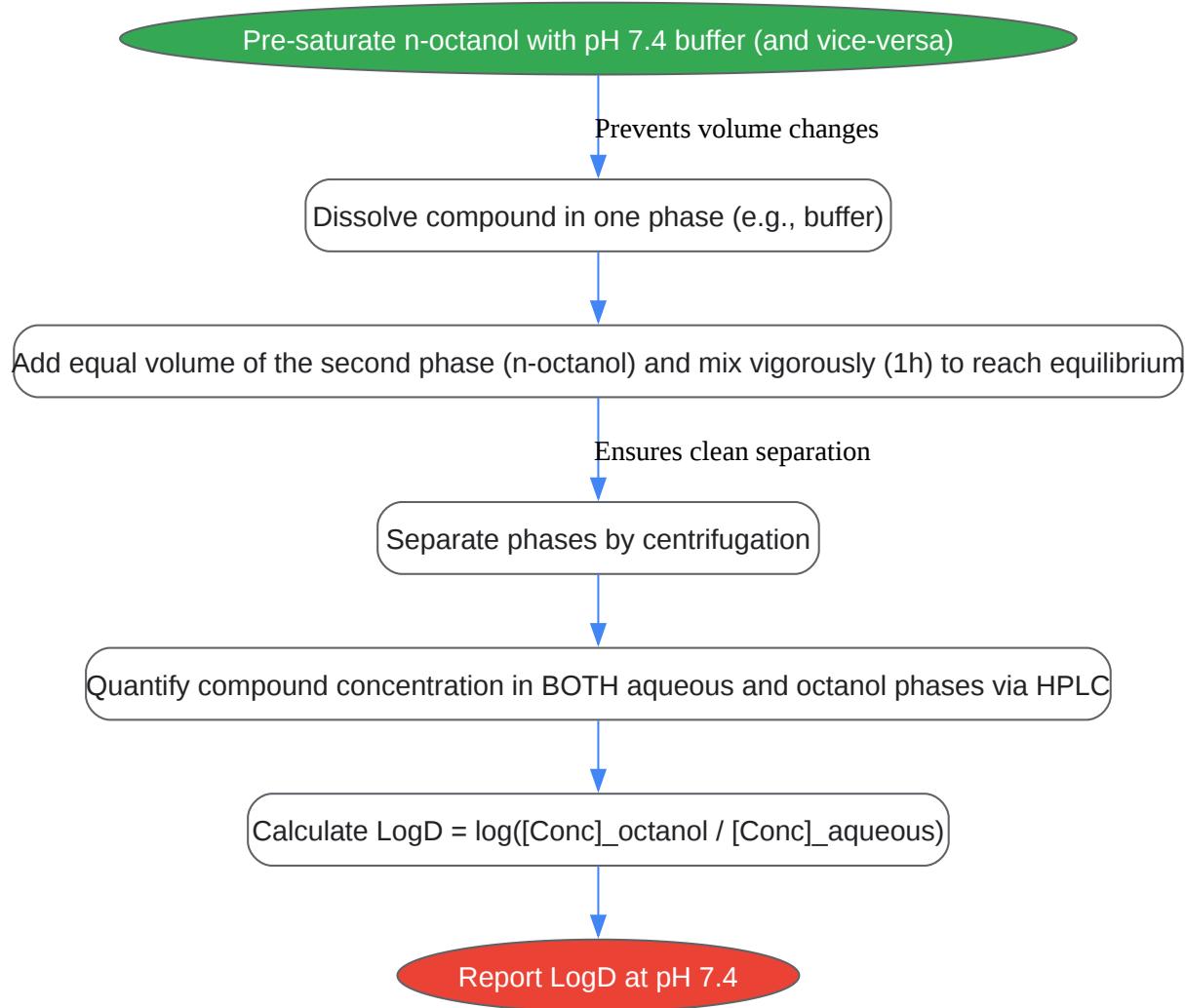
of the concentration of all species (neutral and ionized) of a compound between the lipid and aqueous phases at a specific pH. [10] For ionizable compounds like **Morpholin-4-yl-phenyl-acetic acid**, LogD is more physiologically relevant. A LogD at pH 7.4 (LogD_{7.4}) is a standard parameter in drug discovery.

Experimental Protocol: Shake-Flask Method for LogD_{7.4}

This method directly measures the partitioning of the compound between n-octanol and a pH 7.4 buffer.

Causality: The use of n-octanol is a well-established surrogate for the lipid bilayer of cell membranes. Performing the measurement at pH 7.4 provides a direct estimate of lipophilicity under physiological conditions, which is a better predictor of in vivo membrane permeability than LogP for an ionizable compound.

Workflow Diagram: LogD Determination



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Caption: Workflow for the experimental determination of the LogD at pH 7.4.

Step-by-Step Methodology:

- Solvent Preparation: Prepare n-octanol and a pH 7.4 buffer (e.g., PBS). Pre-saturate the n-octanol with buffer and the buffer with n-octanol by mixing them vigorously and allowing the

phases to separate overnight. This prevents volume changes during the experiment. [11]2.

Compound Addition: Prepare a stock solution of **Morpholin-4-yl-phenyl-acetic acid** in the pre-saturated buffer.

- Partitioning: In a vial, combine a known volume of the compound solution with an equal volume of pre-saturated n-octanol.
- Equilibration: Seal the vial and mix thoroughly on a rotator for a set period (e.g., 1 hour) to allow for complete partitioning. [10]5. Phase Separation: Centrifuge the vial to ensure a sharp and complete separation of the aqueous and octanol layers.
- Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a validated HPLC method.
- Calculation: Calculate the LogD_{7.4} using the formula: $\text{LogD}_{7.4} = \log_{10} ([\text{Concentration in n-octanol}] / [\text{Concentration in aqueous buffer}])$

Conclusion

Morpholin-4-yl-phenyl-acetic acid is a valuable scaffold in medicinal chemistry, possessing the characteristic amphiphilicity that defines many drug molecules. While specific experimental data on its core physicochemical properties are not readily available in the public domain, this guide establishes the critical importance of these parameters. The provided theoretical frameworks and detailed, validated experimental protocols for determining solubility, pKa, and LogD offer a clear and robust pathway for the comprehensive characterization of this molecule. Executing these protocols will yield the essential data needed to predict the ADME profile, guide formulation development, and enable rational drug design efforts based on this promising chemical entity.

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